molecular formula C14H25N3O3S2 B2395947 (1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone CAS No. 1448065-97-1

(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone

Cat. No. B2395947
CAS RN: 1448065-97-1
M. Wt: 347.49
InChI Key: PZFJVBAITORPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a piperidine ring and a pyrrolidine ring, both of which are common in many biologically active compounds . The piperidine and pyrrolidine rings are saturated heterocycles, meaning they contain single bonds only and have one nitrogen atom. The compound also contains a sulfonyl group and a thiomorpholino group, which could potentially contribute to its reactivity or biological activity.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. The sulfonyl group could potentially undergo substitution reactions, and the piperidine and pyrrolidine rings might participate in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds containing piperidine and pyrrolidine rings are polar and may have higher boiling points due to the presence of nitrogen .

Scientific Research Applications

Antibacterial Activity

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to design compounds for treating human diseases . The compound you’ve mentioned contains both a pyrrolidine ring and a thiomorpholino moiety. Research has indicated that certain pyrrolidine derivatives exhibit antibacterial activity. The presence of the thiomorpholino group may further enhance this property. Investigating the structure–activity relationship (SAR) can shed light on how different substituents impact antibacterial efficacy.

properties

IUPAC Name

(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3S2/c18-14(15-9-11-21-12-10-15)13-3-7-17(8-4-13)22(19,20)16-5-1-2-6-16/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFJVBAITORPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Pyrrolidin-1-ylsulfonyl)piperidin-4-yl)(thiomorpholino)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.